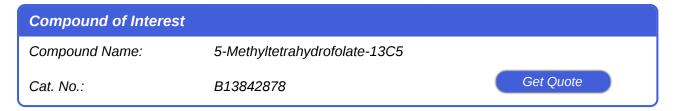


Application Note: High-Purity Synthesis of 5-Methyltetrahydrofolate-¹³C₅ via Solid-Phase Extraction

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the purification of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), a critical internal standard in pharmacokinetic and clinical studies. The described methodology ensures high recovery and purity, suitable for sensitive downstream applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and visual workflows to guide researchers in achieving reliable and reproducible purification.

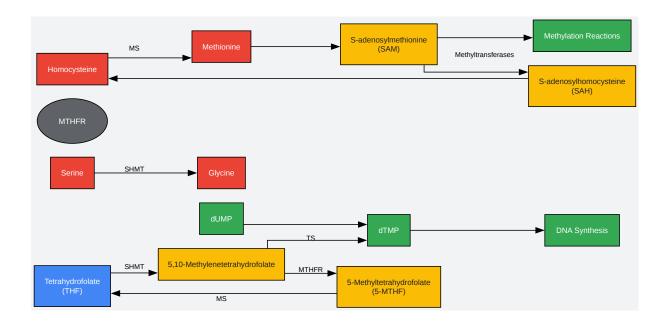
Introduction

5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Its isotopically labeled form, 5-MTHF-¹³C₅, is the gold standard internal standard for the accurate quantification of endogenous folates in biological matrices. The purity of this internal standard is paramount for the precision and accuracy of analytical methods. Solid-phase extraction offers a selective and efficient technique for purifying 5-MTHF-¹³C₅ from complex sample matrices. This application note outlines a detailed protocol using SPE for this purpose.



One-Carbon Metabolism Pathway

The following diagram illustrates the central role of 5-MTHF in the one-carbon metabolism pathway. Understanding this pathway highlights the importance of accurate 5-MTHF quantification in various research and clinical settings.



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Caption: Role of 5-MTHF in One-Carbon Metabolism.

Experimental Protocols Materials and Reagents

- Crude 5-Methyltetrahydrofolate-¹³C₅
- Solid-Phase Extraction (SPE) Cartridges: Phenyl-bonded silica, 500 mg, 6 mL



- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium Acetate
- Ascorbic Acid
- 2-Mercaptoethanol
- Deionized Water
- Formic Acid

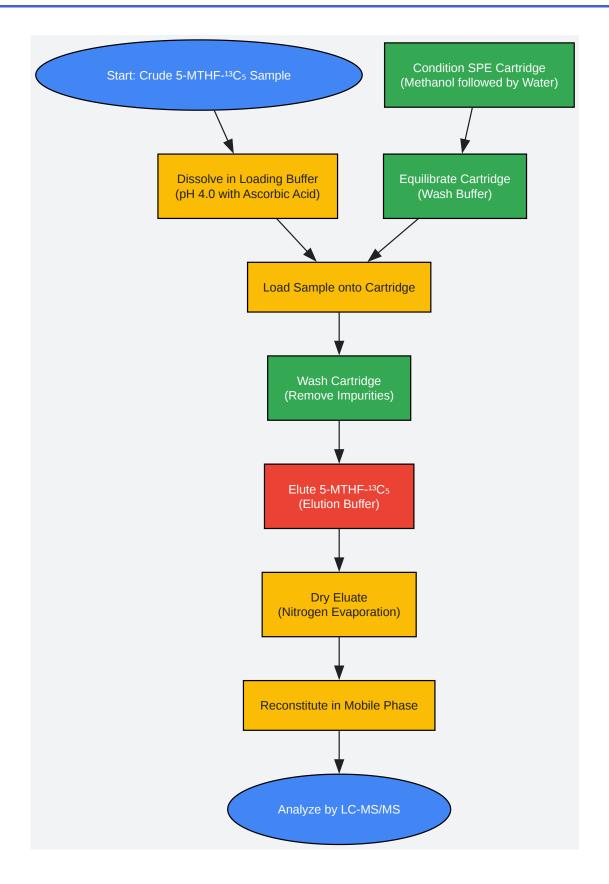
Equipment

- · SPE Vacuum Manifold
- Vortex Mixer
- Centrifuge
- Nitrogen Evaporator
- pH Meter
- Analytical Balance
- HPLC or LC-MS/MS system

Workflow for SPE Purification of 5-MTHF-¹³C₅

The following diagram outlines the complete workflow for the solid-phase extraction of 5-MTHF- $^{13}C_5$.





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Caption: SPE Workflow for 5-MTHF-¹³C₅ Purification.



Detailed Protocol

- · Preparation of Buffers and Solutions:
 - Wash Buffer (pH 4.0): 25 mM Ammonium Acetate with 30 mM Ascorbic Acid in deionized water. Adjust pH to 4.0 with formic acid.
 - Elution Buffer (pH 7.0): 50:50 (v/v) Methanol:Water containing 25 mM Ammonium Acetate and 0.5% 2-Mercaptoethanol. Adjust pH to 7.0.[1]
 - Loading Buffer: Dissolve the crude 5-MTHF-¹³C₅ in the Wash Buffer.
- SPE Cartridge Conditioning:
 - Place the phenyl-bonded silica SPE cartridges on the vacuum manifold.
 - Wash the cartridges with 1 column volume (6 mL) of methanol.
 - Wash the cartridges with 1 column volume (6 mL) of deionized water. Do not allow the cartridge to dry.
- Cartridge Equilibration:
 - Equilibrate the cartridges with 1 column volume (6 mL) of Wash Buffer.
- Sample Loading:
 - Load the dissolved crude 5-MTHF-¹³C₅ sample onto the conditioned and equilibrated SPE cartridge.
 - Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
- · Washing:
 - Wash the cartridge with 1 column volume (6 mL) of the Wash Buffer to remove any unbound impurities.[1]
- Elution:



- Place collection tubes in the manifold.
- Elute the purified 5-MTHF- 13 C₅ from the cartridge with 2 x 2 mL aliquots of the Elution Buffer.[1]
- · Drying and Reconstitution:
 - Dry the collected eluate under a stream of nitrogen at 40°C.
 - Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Data and Results

The following tables summarize the expected quantitative data from the purification process.

Table 1: Recovery and Purity of 5-MTHF-13C5

Parameter	Result
Initial Purity	~85%
Final Purity	>98%
Recovery Rate	92.76 ± 2.69%[2]
Precision (CV)	5.3%[3]

Table 2: LC-MS/MS Parameters for Analysis



Parameter	Condition
Column	Reversed-phase C18 (e.g., Superspher 100RP18, 4 μm)
Mobile Phase A	0.1 M Acetic Acid (pH 3.3)
Mobile Phase B	Acetonitrile
Flow Rate	250 μL/min
Injection Volume	10 μL
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
Monitored Transition	m/z of precursor ion \rightarrow m/z of product ion (specific to ${}^{13}C_5$ labeling)

Note: The specific m/z transitions will depend on the exact labeling pattern of the $^{13}C_5$ isotope. For a fully labeled glutamate portion, the mass shift would be +5 Da compared to the unlabeled 5-MTHF.

Discussion

The presented solid-phase extraction protocol provides an effective method for the purification of 5-Methyltetrahydrofolate-¹³C₅. The use of a phenyl-bonded silica sorbent allows for the retention of the moderately polar 5-MTHF molecule, while the optimized wash and elution buffers ensure the removal of impurities and high recovery of the target compound. The inclusion of antioxidants such as ascorbic acid and 2-mercaptoethanol throughout the process is critical to prevent the degradation of the labile folate molecule.

The final purity of >98% and a high recovery rate make this protocol highly suitable for the preparation of 5-MTHF-¹³C₅ as an internal standard for demanding analytical applications in clinical and pharmaceutical research. The subsequent LC-MS/MS analysis provides the necessary sensitivity and specificity for the accurate quantification of this important biomolecule.

Conclusion



This application note provides a detailed and reliable solid-phase extraction protocol for the purification of 5-Methyltetrahydrofolate-¹³C₅. The clear, step-by-step instructions, supported by visual workflows and quantitative data, should enable researchers to successfully implement this method in their laboratories. The high purity and recovery achievable with this protocol will contribute to the accuracy and reliability of studies involving the quantification of folates.

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